molecular formula C19H21NOS B1613870 2-Methyl-4'-thiomorpholinomethylbenzophenone CAS No. 898782-22-4

2-Methyl-4'-thiomorpholinomethylbenzophenone

Cat. No. B1613870
M. Wt: 311.4 g/mol
InChI Key: YISMXVJEKUIPBF-UHFFFAOYSA-N
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Description

2-Methyl-4'-thiomorpholinomethylbenzophenone (2M4TM) is an organic compound belonging to the class of benzophenones. It is a white, crystalline solid with a melting point of 86-87°C, and is soluble in organic solvents. In organic synthesis, 2M4TM is used as a protecting group for aldehydes and ketones, as well as a reagent for the preparation of thiomorpholines. 2M4TM is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Polymer Science and Photophysics

Research into conjugated polymers with donor−acceptor architectures has revealed that such materials exhibit significant photophysical properties due to their intrinsic viscosities and optical band gaps. These polymers, synthesized with various organic compounds, show potential for applications in optoelectronic devices due to their solvatochromism and unusual dual fluorescence characteristics in solid films, suggesting a role in light-emitting diodes (LEDs) and solar cells (Jenekhe, Lu, & Alam, 2001).

Antimicrobial Activity

The synthesis and antimicrobial activity of 4-thiomorpholin-4ylbenzohydrazide derivatives have been explored, highlighting the importance of structural optimization for enhancing biological effects. These studies suggest potential applications in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Corrosion Inhibition

Benzimidazole derivatives, including compounds with morpholinomethyl groups, have been studied for their corrosion inhibition properties on metals in acidic environments. Such research is critical for protecting infrastructure and machinery in industrial settings, highlighting applications in materials science and engineering (Yadav et al., 2016).

Organic Synthesis and Medicinal Chemistry

The design and synthesis of thiazolidinone derivatives demonstrate the intersection of organic synthesis and medicinal chemistry, where compounds are evaluated for their Ca2+ antagonistic activity along with antioxidant properties. This research contributes to the development of novel therapeutic agents (Kato et al., 1999).

Fluorescent Chemosensors

The creation of Schiff base chemosensors incorporating phenyl thiadiazole demonstrates applications in environmental monitoring and chemical analysis. Such sensors offer selective and sensitive detection of metal ions, crucial for environmental protection and industrial process monitoring (Manna, Chowdhury, & Patra, 2020).

properties

IUPAC Name

(2-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-4-2-3-5-18(15)19(21)17-8-6-16(7-9-17)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMXVJEKUIPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642897
Record name (2-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-22-4
Record name Methanone, (2-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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